molecular formula C8H7F2IO2 B8734308 2,4-Difluoro-3-iodo-1,5-dimethoxybenzene

2,4-Difluoro-3-iodo-1,5-dimethoxybenzene

Cat. No.: B8734308
M. Wt: 300.04 g/mol
InChI Key: MRXAGNDYGTUXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-3-iodo-1,5-dimethoxybenzene is a halogenated aromatic compound featuring two fluorine atoms at positions 2 and 4, an iodine atom at position 3, and methoxy groups at positions 1 and 3. This substitution pattern combines electron-withdrawing halogens (F, I) with electron-donating methoxy groups, creating a unique electronic and steric profile. Such compounds are often intermediates in pharmaceutical synthesis or materials science, particularly in coordination polymers or cross-coupling reactions due to iodine’s susceptibility to substitution .

Properties

Molecular Formula

C8H7F2IO2

Molecular Weight

300.04 g/mol

IUPAC Name

2,4-difluoro-3-iodo-1,5-dimethoxybenzene

InChI

InChI=1S/C8H7F2IO2/c1-12-4-3-5(13-2)7(10)8(11)6(4)9/h3H,1-2H3

InChI Key

MRXAGNDYGTUXCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1F)I)F)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The compound’s reactivity and applications are influenced by its halogen and methoxy substituents. Below is a comparative analysis with analogous derivatives:

Compound Name Substituents Key Properties/Applications Synthesis Method (Reference)
2,4-Difluoro-3-iodo-1,5-dimethoxybenzene 2-F, 4-F, 3-I, 1-OCH₃, 5-OCH₃ Cross-coupling precursor; steric bulk Halogenation of dimethoxybenzene
3-(Bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene 2-F, 4-F, 3-CH₂Br, 1-OCH₃, 5-OCH₃ Alkylating agent; pharmaceutical intermediate PBr₃ bromination of alcohol precursor
1,4-Dichloro-2,5-dimethoxybenzene (Chloroneb) 2-Cl, 5-Cl, 1-OCH₃, 4-OCH₃ Fungicidal activity; agrochemical use Chlorination of dimethoxybenzene
1,4-Dibromo-2,5-dimethoxybenzene 2-Br, 5-Br, 1-OCH₃, 4-OCH₃ Grignard reagent precursor; macrocycle synthesis Halogen-metal exchange

Key Observations :

  • Fluorine’s strong electron-withdrawing effect stabilizes adjacent positions but has minimal impact on lithium coordination in polymers compared to steric factors .
  • Methoxy Groups : Electron-donating methoxy groups counterbalance halogens’ electron withdrawal, directing electrophilic substitution and stabilizing intermediates in heterocycle synthesis (e.g., benzimidazoles) .
Structural and Electronic Comparisons
  • Coordination Chemistry : Unlike 1,2-difluoro-4,5-dimethoxybenzene (used in lithium coordination polymers), the iodine substituent in the target compound introduces steric bulk that may disrupt polymer self-assembly, favoring discrete complexes over extended networks .
  • Biological Activity : Chloroneb’s dichloro-dimethoxy structure confers fungicidal properties, whereas fluorine- and iodine-substituted analogs may exhibit altered bioactivity due to differences in electronegativity and membrane permeability .

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